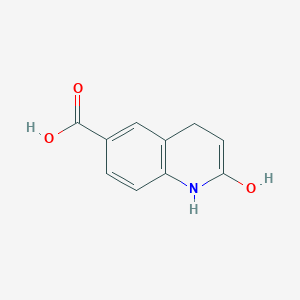
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives. For instance, the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid can yield the desired compound . Another method involves the use of 2-aminobenzamide and diethyl malonate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amide formation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
科学的研究の応用
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor and its anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
類似化合物との比較
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyquinoline: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
4-Hydroxyquinoline: Has a hydroxyl group at a different position, leading to different chemical and biological properties.
Quinoline-2,4-dione: Contains two carbonyl groups, which significantly alter its reactivity and applications.
The unique combination of hydroxyl and carboxylic acid groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
特性
IUPAC Name |
2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3-5,11-12H,2H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXETJEQGYNIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC2=C1C=C(C=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

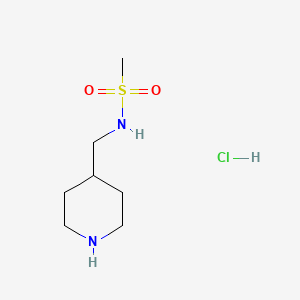
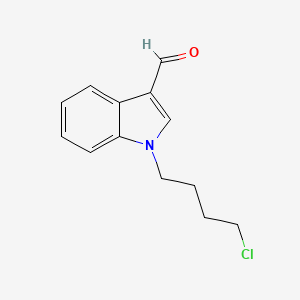
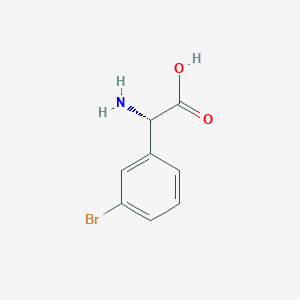
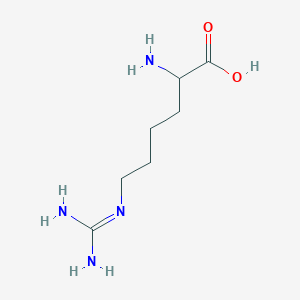
![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)
